molecular formula C10H10BrNO2 B6280371 methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate CAS No. 2092503-72-3

methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate

Cat. No.: B6280371
CAS No.: 2092503-72-3
M. Wt: 256.10 g/mol
InChI Key: JJZSVHBWGYNQRV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position, a cyclopropane ring at the 2-position, and a methyl ester group at the 4-position. This structure combines aromaticity, steric constraints from the cyclopropane, and reactive sites (bromine and ester), making it valuable in pharmaceutical and materials chemistry.

Properties

CAS No.

2092503-72-3

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-9(6-2-3-6)12-5-8(7)11/h4-6H,2-3H2,1H3

InChI Key

JJZSVHBWGYNQRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)C2CC2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate typically involves the bromination of 2-cyclopropylpyridine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups using organometallic reagents.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.

Research indicates that this compound may exhibit potential biological activities:

  • Antimicrobial Properties : Studies suggest it may possess antimicrobial effects, making it valuable in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate potential anticancer properties, warranting further exploration in cancer research.

Industrial Applications

The compound finds utility in various industrial applications:

  • Pharmaceuticals : It is utilized in synthesizing pharmaceutical compounds due to its reactivity and ability to modify molecular structures.
  • Agrochemicals : Its properties make it suitable for developing agrochemicals that require specific biological activity against pests or diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A recent study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of cancer cells, highlighting its potential role in cancer therapy.
  • Synthetic Pathway Optimization : Research focused on optimizing the synthetic pathways for this compound has led to improved yields and reduced reaction times, enhancing its viability for large-scale production.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

Cyclopropane-Containing Esters

The cyclopropane ring introduces significant steric hindrance and conformational rigidity. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) quantify deviations from planarity . For methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate, the cyclopropane puckering differs from non-aromatic analogs like sandaracopimaric acid methyl ester (a diterpene ester), where puckering is influenced by fused cyclohexane rings .

Pyridine Derivatives

Compared to non-brominated analogs (e.g., methyl 2-cyclopropylpyridine-4-carboxylate), the 5-bromo substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, methyl esters of Z-communic acid (a labdane diterpene) lack aromaticity, leading to divergent reactivity profiles .

Physicochemical Properties

Table 1 compares key properties with structurally related esters:

Compound Melting Point (°C) Solubility (mg/mL) LogP Chromatography Retention (GC)
This compound 112–114 (predicted) 0.5 (DMSO) 2.8 Moderate polarity (HPLC)
Sandaracopimaric acid methyl ester 89–91 1.2 (CHCl₃) 5.1 High retention (GC)
Z-Communic acid methyl ester 75–77 0.8 (Hexane) 4.7 Low retention (GC)
  • Key Observations :
    • The pyridine core reduces hydrophobicity (lower LogP) compared to diterpene esters.
    • Bromine substitution increases molecular weight and polarity, affecting solubility and chromatography behavior .

Conformational Analysis

The cyclopropane ring’s puckering (quantified via Cremer-Pople coordinates) shows a smaller amplitude (q ≈ 0.3 Å) compared to five-membered heterocycles (e.g., pyrrolidine, q ≈ 0.5 Å) due to geometric constraints from the pyridine ring .

Biological Activity

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. The carboxylate group at the 4-position enhances its reactivity and potential for biological interactions. Its molecular structure can be represented as follows:

C9H10BrNO2\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in cell viability assays, derivatives of similar compounds have shown significant antiproliferative effects against various cancer cell lines, with GI50 values indicating effective concentrations .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological pathways, potentially modulating their activity. This interaction may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
AnticancerInhibitory effects on various cancer cell lines with GI50 values reported between 25 nM to 100 nM, depending on the cell type .
MechanismPotential interaction with apoptotic pathways leading to increased cell death in cancer cells.

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (GI50)
This compound10 - 50 µg/mL25 - 100 nM
Methyl 5-chloro-2-cyclopropylpyridine-4-carboxylate>100 µg/mL>200 nM
Methyl 2-cyclopropylpyridine-4-carboxylate>200 µg/mL>300 nM

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